molecular formula C15H12N2O B11672252 4-cyano-N-(4-methylphenyl)benzamide

4-cyano-N-(4-methylphenyl)benzamide

Cat. No.: B11672252
M. Wt: 236.27 g/mol
InChI Key: NWSPEKLGHUDDMP-UHFFFAOYSA-N
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Description

4-cyano-N-(4-methylphenyl)benzamide: is an organic compound with the molecular formula C15H12N2O It is characterized by the presence of a cyano group (-CN) and a benzamide group (-CONH-) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-cyano-N-(4-methylphenyl)benzamide typically involves the reaction of 4-methylbenzonitrile with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product under controlled conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the cyano group to an amine group (-NH2).

    Substitution: The benzamide group can participate in substitution reactions, where the hydrogen atom is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and can be carried out under mild conditions.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various substituted benzamide derivatives.

Scientific Research Applications

Chemistry: 4-cyano-N-(4-methylphenyl)benzamide is used as a building block in the synthesis of more complex organic molecules. It is also used in the development of new materials with specific properties.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. It is being investigated for its potential to inhibit certain enzymes and receptors involved in disease processes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and benzamide group play crucial roles in binding to these targets, leading to the modulation of their activity. This compound can inhibit or activate various biochemical pathways, depending on the nature of the target.

Comparison with Similar Compounds

  • 4-cyano-N-(4-acetylphenyl)benzamide
  • 4-cyano-N-(2-propynyl)benzamide
  • N-(2-cyano-4-methylphenyl)benzamide

Comparison: 4-cyano-N-(4-methylphenyl)benzamide is unique due to the presence of both a cyano group and a methyl group on the benzene ring. This combination of functional groups imparts specific chemical properties, such as increased stability and reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

4-cyano-N-(4-methylphenyl)benzamide

InChI

InChI=1S/C15H12N2O/c1-11-2-8-14(9-3-11)17-15(18)13-6-4-12(10-16)5-7-13/h2-9H,1H3,(H,17,18)

InChI Key

NWSPEKLGHUDDMP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C#N

Origin of Product

United States

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